molecular formula C19H16N4O3 B2647913 N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-30-7

N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2647913
CAS RN: 941936-30-7
M. Wt: 348.362
InChI Key: DZJMRUXVEKNXJG-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic compound. It is a derivative of furan and pyridine, which are both important compounds with exceptional applications in medicine . Amides, which this compound is a derivative of, are very common in nature and can be easily synthesized . They have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .


Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Molecular Structure Analysis

The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 [a = 9.677(5), b = 10.674(5), and c = 9.087 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out under microwave radiation . The reaction time, the solvent, and the amounts of the substrates were optimized . The use of effective coupling reagents: DMT/NMM/TsO− or EDC was crucial in the synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques. The crystal structure was elucidated by single crystal X-ray diffraction . The compound was also characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives involves multiple steps, including alkylation, cyclization, and condensation reactions. These processes lead to the production of a variety of heterocyclic compounds such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, showcasing the versatility of this compound in heterocyclic chemistry (El-Essawy & Rady, 2011).

Biological Activities

  • Derivatives of this compound have been evaluated for antiprotozoal activities, demonstrating significant efficacy against protozoal infections. The research highlighted the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which exhibited strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, with some compounds showing promising in vivo activity in mouse models (Ismail et al., 2004).

Antimicrobial Activity

  • Novel chitosan Schiff bases derived from heteroaryl pyrazole compounds, including derivatives of N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, have been synthesized and characterized. These compounds showed antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Hamed et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-12-16-17(24)15(19(25)21-10-14-8-5-9-26-14)11-20-18(16)23(22-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJMRUXVEKNXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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